molecular formula C24H46O4 B1598755 Bis(1-butylpentyl) adipate CAS No. 77916-77-9

Bis(1-butylpentyl) adipate

Cat. No.: B1598755
CAS No.: 77916-77-9
M. Wt: 398.6 g/mol
InChI Key: VXQKWLPFTKRXCQ-UHFFFAOYSA-N
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Description

Bis(1-butylpentyl) adipate: is a chemical compound with the molecular formula C24H46O4 and a molecular weight of 398.62 g/mol adipic acid di-5-nonyl ester or BBPA . This compound is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents. It is primarily used as a plasticizer, which means it can soften and increase the flexibility of plastics and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(1-butylpentyl) adipate can be synthesized through the esterification reaction of adipic acid with 1-butylpentanol. The reaction typically involves heating the adipic acid with 1-butylpentanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors where adipic acid and 1-butylpentanol are continuously fed into the reactor along with a catalyst. The reaction mixture is heated and maintained under controlled conditions to ensure the formation of the desired ester.

Chemical Reactions Analysis

Types of Reactions: Bis(1-butylpentyl) adipate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

  • Hydrolysis: This reaction involves the breakdown of the ester in the presence of water and a strong acid or base catalyst.

  • Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.

Major Products Formed:

  • Hydrolysis: The major products are adipic acid and 1-butylpentanol.

  • Transesterification: The major products are different esters depending on the alcohol used in the reaction.

Scientific Research Applications

Bis(1-butylpentyl) adipate has various applications in scientific research, including:

  • Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.

  • Biology: Employed in the study of cell membrane permeability and interactions with biological membranes.

  • Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of certain drugs.

  • Industry: Utilized in the production of flexible PVC products, such as cables, flooring, and medical devices.

Mechanism of Action

The mechanism by which bis(1-butylpentyl) adipate exerts its effects involves its interaction with polymer chains, leading to increased flexibility and reduced brittleness. The compound intercalates between polymer chains, reducing intermolecular forces and increasing the mobility of the chains.

Molecular Targets and Pathways Involved:

  • Polymer Chains: The primary target is the polymer matrix, where this compound acts as a plasticizer.

  • Intermolecular Forces: The compound reduces intermolecular forces, leading to increased flexibility.

Comparison with Similar Compounds

  • Bis(2-ethylhexyl) adipate

  • Bis(2-ethylhexyl) sebacate

  • Di(2-ethylhexyl) phthalate (DEHP)

  • Di(2-ethylhexyl) adipate (DOA)

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Properties

IUPAC Name

dinonan-5-yl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O4/c1-5-9-15-21(16-10-6-2)27-23(25)19-13-14-20-24(26)28-22(17-11-7-3)18-12-8-4/h21-22H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQKWLPFTKRXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)OC(=O)CCCCC(=O)OC(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999115
Record name Dinonan-5-yl hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77916-77-9
Record name Bis(1-butylpentyl)adipate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77916-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(1-butylpentyl) adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077916779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinonan-5-yl hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1-butylpentyl) adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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